molecular formula C25H25BrN4O3 B11652112 (4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11652112
M. Wt: 509.4 g/mol
InChI Key: SAGBPDKZOIYWRK-UHFFFAOYSA-N
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Description

5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is a complex organic compound that features a piperazine ring substituted with a bromobenzoyl group and a nitroaniline moiety

Preparation Methods

The synthesis of 5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include hydrogen gas for reduction, nucleophiles such as amines or thiols for substitution, and palladium catalysts for coupling reactions .

Mechanism of Action

The mechanism of action of 5-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and nitroaniline moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Properties

Molecular Formula

C25H25BrN4O3

Molecular Weight

509.4 g/mol

IUPAC Name

(4-bromophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25BrN4O3/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)22-10-11-24(30(32)33)23(18-22)27-13-12-19-4-2-1-3-5-19/h1-11,18,27H,12-17H2

InChI Key

SAGBPDKZOIYWRK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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